molecular formula C11H15N3O5S2 B6257559 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid CAS No. 1513877-15-0

5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid

Cat. No.: B6257559
CAS No.: 1513877-15-0
M. Wt: 333.4
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Description

5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a butylsulfamoyl group and a sulfonic acid group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 1H-1,3-benzodiazole followed by the introduction of the butylsulfamoyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid for the sulfonation step. The butylsulfamoyl group can be introduced through a nucleophilic substitution reaction using butylamine and a suitable sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce dihydrobenzodiazole derivatives.

Scientific Research Applications

5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid exerts its effects is largely dependent on its interaction with molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the butylsulfamoyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
  • 5-(ethylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
  • 5-(propylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid

Uniqueness

Compared to its analogs, 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a longer alkyl chain in the sulfamoyl group, which can influence its solubility, reactivity, and biological activity. The butyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to more potent biological effects.

Properties

CAS No.

1513877-15-0

Molecular Formula

C11H15N3O5S2

Molecular Weight

333.4

Purity

95

Origin of Product

United States

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